molecular formula C11H10N2O2 B2853453 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1343134-57-5

2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2853453
CAS No.: 1343134-57-5
M. Wt: 202.213
InChI Key: XSZPNRMOTPYDRZ-UHFFFAOYSA-N
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Description

2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a high-purity chemical building block featuring the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its extensive applications in pharmaceutical research and development. This compound integrates a cyclopropyl substituent, which can enhance metabolic stability and influence pharmacodynamic properties, with a carboxylic acid functional group that provides a versatile handle for synthetic modification through amidation, esterification, and other coupling reactions . The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocycle of significant interest in drug discovery, demonstrated by its presence in several marketed drugs and its broad spectrum of documented biological activities . Research into this structural class has revealed potent pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antitumor activities, making it a vital tool for medicinal chemists . Specifically, derivatives bearing carboxylic acid functionalities are highly valuable in organic synthesis, nanotechnology, and polymer science, serving as key intermediates for constructing more complex molecules or for surface modification of nanomaterials . This compound is offered exclusively for research purposes and is strictly intended for laboratory use. It is not approved for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZPNRMOTPYDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as cyclopropylamine and pyridine derivatives, under specific conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid derivatives as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers. For instance, derivatives of this compound have shown submicromolar inhibitory activity against tumor cell lines, with some exhibiting IC50_{50} values as low as 0.09 μM. These compounds induce cell cycle arrest and apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival .

Case Study: PI3K Inhibitors

A study synthesized a series of imidazo[1,2-a]pyridine derivatives that were evaluated for their anticancer properties. The most potent compound demonstrated significant inhibition of PI3Kα with an IC50_{50} value of 1.94 nM, suggesting a promising lead for further development .

Green Chemistry

The compound has been explored as a catalyst in green chemistry applications. Its derivatives have been utilized in the synthesis of various heterocycles, such as pyrazolo[3,4-b]quinolinones. The use of this compound as a catalyst allows for rapid reactions with high yields while promoting environmentally friendly practices .

Case Study: Multicomponent Reactions

In one study, the catalytic efficiency of this compound was demonstrated through multicomponent reactions involving aldehydes and pyrazoles. The reactions were completed rapidly, yielding products with high purity and efficiency. The recyclability of the catalyst was also confirmed, showcasing its potential for sustainable synthetic processes .

Comparative Analysis of Applications

Application AreaActivity/OutcomeReference
Anticancer ActivitySubmicromolar inhibition against tumor cell lines
PI3K InhibitionIC50_{50} = 0.09 μM to 0.43 μM
Catalytic EfficiencyHigh yields in green synthesis
Multicomponent ReactionsRapid synthesis with recyclability

Mechanism of Action

The mechanism by which 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Substituted Derivatives

Key examples include:

  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate (CAS 138642-97-4): Molecular Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol Solubility: Slightly soluble in water . Application: Used as a pharmaceutical intermediate.
  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-96-3):
    • Molecular Formula : C₉H₇ClN₂O₂
    • Molecular Weight : 210.62 g/mol
    • Application : A medical intermediate with a methyl group at position 2, which may reduce steric hindrance compared to cyclopropyl substituents .
Table 1: Chloro-Substituted Analogs vs. Target Compound
Compound Substituents Molecular Weight Solubility Key Applications References
2-Cyclopropylimidazo[...]-6-carboxylic acid Cyclopropyl (C2), COOH (C6) 202.21 Not reported Research (discontinued)
6-Chloroimidazo[...]-3-carboxylic acid Cl (C6), COOH (C3) 196.59 Slightly soluble Pharmaceutical intermediate
6-Chloro-2-methylimidazo[...]-3-carboxylic acid Cl (C6), CH₃ (C2), COOH (C3) 210.62 Not reported Medical intermediate

Methyl and Ester Derivatives

Methyl and ester derivatives highlight the impact of functional groups on physicochemical properties:

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Molecular Formula: C₁₁H₁₂BrN₃O₂ Application: An ethyl ester prodrug form. Esters generally exhibit higher lipophilicity than carboxylic acids, enhancing bioavailability .
  • 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid: Application: A derivative of zolpidem (a sedative-hypnotic drug). The methyl and acetic acid groups optimize receptor binding and metabolic stability .
Key Differences:
  • Cyclopropyl vs.
  • Carboxylic Acid vs. Ester : Carboxylic acids are more polar, favoring solubility in aqueous environments, whereas esters are metabolized in vivo to active acids .

Heterocyclic Variants

Replacement of the pyridine ring with other heterocycles modifies electronic properties:

Comparison with Target Compound:
  • The pyrimidine analog lacks the cyclopropyl group but offers a distinct electronic profile due to the additional nitrogen atom.

Cyclopropane-Containing Analogs

  • 1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid (CAS 1538009-00-5): Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol Structural Note: The cyclopropane is directly attached to the imidazo ring at position 6, unlike the target compound’s position 2 substitution. This positional difference may significantly alter receptor interactions .

Research Findings and Implications

  • Pharmacological Potential: Imidazo[1,2-a]pyridine derivatives are explored as kinase inhibitors, antivirals, and anticonvulsants . The cyclopropyl group in the target compound could improve metabolic stability by resisting oxidative degradation.
  • Synthetic Challenges : The discontinued status of 2-cyclopropylimidazo[...]-6-carboxylic acid suggests synthetic or stability issues, warranting further investigation into alternative routes or analogs .
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to electrophilic targets but may reduce solubility.
    • Bulky Substituents (e.g., Cyclopropyl) : Improve selectivity by fitting into hydrophobic binding pockets.

Biological Activity

2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid (CPI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of CPI's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C11_{11}H10_{10}N2_2O2_2
  • CAS Number: 1343134-57-5
  • Structure: The compound features an imidazo[1,2-a]pyridine ring with a cyclopropyl group and a carboxylic acid functional group.

CPI's biological activity is believed to stem from its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes and receptors involved in critical cellular processes. For instance, the compound has shown potential in disrupting protein geranylgeranylation, a process crucial for the proper functioning of several oncogenic proteins.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of CPI:

Biological Activity Description Reference
Anticancer Activity CPI has demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells, with IC50_{50} values indicating significant inhibition of cell viability.
Antimicrobial Properties Research indicates that CPI may possess antimicrobial properties, although specific studies are needed to elucidate its efficacy against various pathogens.
Inhibition of Geranylgeranylation CPI has been identified as an inhibitor of Rab geranylgeranyl transferase (RGGT), affecting prenylation processes in cancer cells.

Case Studies

  • Cytotoxicity Assay in HeLa Cells
    • In a study assessing the cytotoxic effects of CPI and its analogs on HeLa cells, several compounds exhibited significant cytotoxicity with IC50_{50} values below 150 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Inhibition of Protein Prenylation
    • Another investigation focused on the effect of CPI on Rab11A prenylation in HeLa cells. The results indicated that CPI effectively disrupted this process, leading to reduced cell viability and suggesting a potential pathway for therapeutic intervention in cancer .

Research Findings

Recent research has explored various aspects of CPI's biological activity:

  • A study published in Frontiers in Chemistry detailed the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, including CPI. The findings suggested that substituents at specific positions significantly influence the compound's inhibitory effects on RGGT .
  • In vitro assays have shown that CPI and its derivatives can reduce the viability of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid?

The synthesis typically involves cyclization reactions. For example, imidazo[1,2-a]pyridine derivatives are synthesized via condensation of 2-aminopyridine derivatives with α-haloketones or cyclopropane-containing reagents. Key steps include refluxing in polar solvents (e.g., ethanol or DMF) with catalysts like K₂CO₃. Modifications to introduce the cyclopropyl group may involve Suzuki-Miyaura coupling or direct cyclopropanation of pre-functionalized intermediates .

Q. How is the compound characterized post-synthesis?

Characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H and 13^{13}C NMR), high-performance liquid chromatography (HPLC) for purity assessment (>90%), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve crystal structures, as seen in related imidazo[1,2-a]pyridine derivatives .

Q. What stability considerations are critical for handling this compound?

Stability is influenced by storage conditions: anhydrous forms should be kept under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Hydrate forms (e.g., 95% purity with 1–5% water content) require desiccants. Degradation studies under accelerated conditions (e.g., 40°C/75% relative humidity) can identify susceptibility to oxidation or photolysis .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies suggest the cyclopropyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative analyses with non-cyclopropyl analogs (e.g., 6-chloro or bromo derivatives) show improved binding affinity to targets like kinase enzymes, likely due to steric and electronic effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
  • Temperature control : Maintaining 80–100°C during cyclization to minimize side reactions.
  • Purification : Flash chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What challenges arise in developing analytical methods for this compound?

Key challenges include:

  • Low solubility : Addressed via derivatization (e.g., methyl ester formation) for HPLC analysis.
  • Matrix effects : Use of internal standards (e.g., deuterated analogs) in LC-MS to improve quantification accuracy.
  • Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often stem from assay variability. Solutions include:

  • Standardized protocols : Fixed cell lines (e.g., HEK293) and consistent incubation times.
  • Orthogonal assays : Combining enzymatic inhibition assays with cellular viability tests (e.g., MTT assays).
  • Meta-analysis : Cross-referencing data from analogs (e.g., 6-bromo or trifluoromethyl derivatives) to identify trends .

Q. What approaches improve solubility for in vitro assays?

Strategies include:

  • Co-solvents : DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug synthesis : Ester or amide derivatives hydrolyzed in physiological conditions.
  • pH adjustment : Buffered solutions (pH 7.4) for carboxylate form stabilization .

Q. How to design mechanistic studies for target engagement?

Mechanistic workflows involve:

  • Enzyme kinetics : Michaelis-Menten analysis to determine inhibition constants (Kᵢ).
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
  • Molecular docking : Computational models (e.g., AutoDock Vina) to predict interactions with active sites .

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